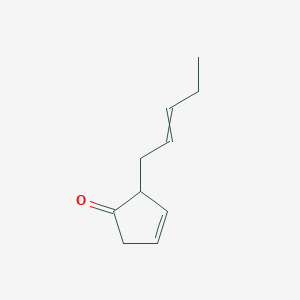

2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one

Description

Significance of Cyclopentenone Scaffolds in Advanced Organic Synthesis Research

Cyclopentenone scaffolds are fundamental building blocks in the field of advanced organic synthesis. Their prevalence in a vast number of natural products, including jasmone (B1672801), aflatoxins, and several prostaglandins (B1171923), underscores their importance. wikipedia.org The cyclopentenone ring is a key intermediate in the asymmetric synthesis of complex chiral molecules. acs.org The reactivity of the enone functional group, which includes a ketone conjugated to an alkene, allows for a diverse range of chemical transformations. These include 1,2-addition to the carbonyl or olefin, 1,4-conjugate addition (Michael reaction), and functionalizations at the allylic and α-carbonyl positions. acs.org

The development of synthetic methodologies to construct and functionalize the cyclopentenone core is an active area of research. thieme-connect.com These methods provide access to complex molecular architectures that are often difficult to synthesize through other means. The versatility of the cyclopentenone scaffold makes it an indispensable tool for chemists engaged in the total synthesis of natural products and the development of new therapeutic agents.

Academic Importance of Unsaturated Cyclic Ketones in Molecular Design and Transformations

Unsaturated cyclic ketones, such as cyclopentenones, are of paramount academic importance due to their unique electronic and structural features. The conjugation of the carbonyl group with a carbon-carbon double bond creates a polarized system that is susceptible to attack by both nucleophiles and electrophiles. This reactivity is harnessed in a variety of molecular transformations.

Furthermore, the rigid five-membered ring of cyclopentenone provides a well-defined three-dimensional structure that can be used to control the stereochemistry of chemical reactions. thieme-connect.com This is particularly crucial in the synthesis of enantiomerically pure compounds, where precise control over the spatial arrangement of atoms is required. acs.org The study of reactions involving unsaturated cyclic ketones continues to contribute to a deeper understanding of reaction mechanisms and the principles of asymmetric catalysis.

Structure

3D Structure

Properties

CAS No. |

61020-29-9 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-pent-2-enylcyclopent-3-en-1-one |

InChI |

InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h3-5,7,9H,2,6,8H2,1H3 |

InChI Key |

UEUVNDFUDJQGAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC1C=CCC1=O |

Origin of Product |

United States |

Physicochemical Properties of 2 Pent 2 En 1 Yl Cyclopent 3 En 1 One

| Property | Value (for 2-pentyl-cyclopent-2-en-1-one) |

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 2-pentylcyclopent-2-en-1-one |

| CAS Number | 25564-22-1 |

Advanced Spectroscopic and X Ray Crystallographic Analyses in the Characterization of 2 Pent 2 En 1 Yl Cyclopent 3 En 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) spectra, a complete picture of the carbon skeleton, proton environments, connectivity, and stereochemistry can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while the coupling constants (J) in ¹H NMR reveal information about the connectivity of neighboring protons.

For a representative derivative, (Z)-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one (cis-Jasmone), the carbonyl carbon of the cyclopentenone ring is significantly deshielded and appears far downfield in the ¹³C NMR spectrum, typically in the range of 190–215 ppm, which is characteristic of carbonyl groups. libretexts.org The olefinic carbons of the cyclopentenone ring and the pentenyl side chain resonate in the range of approximately 115-170 ppm. The aliphatic carbons of the rings and side chains appear in the upfield region of the spectrum.

In the ¹H NMR spectrum, the protons on the double bonds (vinylic protons) are found in the deshielded region, typically between 5.0 and 8.0 ppm. chemicalbook.com Protons adjacent to the carbonyl group (α-protons) are also deshielded and generally appear around 2.0-3.0 ppm. libretexts.org The remaining aliphatic protons on the cyclopentenone ring and the pentenyl side chain resonate at higher fields.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 2-(Pent-2-en-1-yl)cyclopent-3-en-1-one Derivative.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Carbonyl) | - | ~209 |

| Cyclopentenone Vinylic C | - | ~170 |

| Cyclopentenone Vinylic C | - | ~138 |

| Pentenyl Vinylic CH | ~5.2-5.4 (m) | ~125-135 |

| Pentenyl Vinylic CH | ~5.2-5.4 (m) | ~125-135 |

| Cyclopentenone Allylic CH₂ | ~2.4 (t) | ~32 |

| Pentenyl Allylic CH₂ | ~2.8 (d) | ~27 |

| Cyclopentenone CH₂ | ~2.0 (m) | ~21 |

| Pentenyl CH₂ | ~2.0 (quint) | ~21 |

| Pentenyl CH₃ | ~0.9 (t) | ~14 |

Note: Data are generalized from typical values for similar structures. Actual values may vary based on the specific derivative and solvent.

While 1D NMR provides information on individual nuclei, 2D NMR experiments are crucial for establishing the complete molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks throughout the molecule, for instance, along the pentenyl chain and within the cyclopentenone ring. core.ac.ukresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, which is essential for assigning the carbon skeleton based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly powerful for connecting molecular fragments separated by quaternary carbons (carbons with no attached protons), such as the carbonyl group or substituted vinylic carbons. For example, correlations from the allylic protons on the pentenyl chain to the vinylic carbons of the cyclopentenone ring would confirm the point of attachment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other, regardless of whether they are bonded. youtube.com This is the primary NMR method for determining the relative stereochemistry of a molecule. libretexts.org For the title compound, NOESY can establish the cis or trans geometry of the double bond in the pentenyl side chain by observing correlations between the vinylic protons and the adjacent allylic protons. acs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly effective for identifying the strong, characteristic absorption of the carbonyl (C=O) group. spectroscopyonline.com In a this compound derivative, the carbonyl group is part of an α,β-unsaturated ketone system. Conjugation with the C=C double bond lowers the C=O stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹). libretexts.orgorgchemboulder.com This is because resonance delocalizes the pi electrons, slightly weakening the C=O double bond. youtube.com Therefore, the C=O stretching vibration for these compounds is expected in the range of 1666-1685 cm⁻¹. orgchemboulder.com

The carbon-carbon double bond (C=C) stretching vibrations also give rise to characteristic bands in the IR spectrum. The C=C stretch of the α,β-unsaturated system typically appears in the 1600-1650 cm⁻¹ region. The stretching of the C-H bonds involving sp²-hybridized carbons (vinylic C-H) is expected to appear above 3000 cm⁻¹, while the C-H stretches for sp³-hybridized carbons (aliphatic C-H) are found just below 3000 cm⁻¹. libretexts.orglibretexts.org

Table 2: Key Infrared (IR) Absorption Frequencies for this compound Derivatives.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Vinylic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium-Strong |

| Carbonyl (C=O) | Stretching (conjugated) | 1685 - 1666 | Strong |

| Alkene (C=C) | Stretching | 1650 - 1600 | Medium-Weak |

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR. While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy measures the scattering of light due to changes in polarizability. As a result, non-polar or symmetric bonds, which are often weak or silent in IR spectra, can produce strong signals in Raman spectra.

For this compound derivatives, the C=C double bond stretches, which may be weak in the IR spectrum, often show strong and sharp peaks in the Raman spectrum. researchgate.net This makes Raman spectroscopy particularly useful for characterizing the carbon skeleton and unsaturation within the molecule. The carbonyl stretch is also observable in Raman spectra, though it is typically less intense than in the IR spectrum. researchgate.net Analysis of the low-frequency region (below 400 cm⁻¹) in the Raman spectrum can also provide information about the skeletal vibrations of the entire molecule, offering insights into its conformation.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. In electron ionization (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight.

For a compound like cis-Jasmone (C₁₁H₁₆O), the molecular ion peak would be observed at m/z = 164. nist.gov The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for ketones include:

Alpha-Cleavage: The bond between the carbonyl carbon and an adjacent carbon (the α-carbon) breaks. For a cyclopentenone derivative, this could involve the cleavage of the bond to the pentenyl side chain or cleavage within the ring, leading to the formation of stable acylium ions. chemguide.co.uk

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that have a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group). youtube.com If the pentenyl side chain allows for a six-membered transition state, a neutral alkene molecule can be eliminated, resulting in a characteristic fragment ion with an even m/z value.

Analysis of the fragmentation pattern for pent-2-ene shows a base peak at m/z 55, corresponding to the loss of a methyl radical. docbrown.info Similarly, cyclopentane (B165970) fragmentation shows a characteristic peak at m/z 42. docbrown.info These fragmentation patterns of the constituent parts of the molecule can help in interpreting the more complex spectrum of the entire derivative. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For a derivative such as cis-jasmone 4-ethylthiosemicarbazone, the molecular formula is C14H23N3S. iucr.org HRMS can experimentally determine its monoisotopic mass and compare it to the theoretically calculated exact mass. This confirmation is vital for verifying the successful synthesis of the target molecule before proceeding with more complex structural analyses.

The table below illustrates how HRMS distinguishes the target compound from a hypothetical isomer with a different elemental formula but the same nominal mass.

Table 1: Illustrative HRMS Data for Exact Mass Determination

| Molecular Formula | Nominal Mass | Calculated Exact Mass |

| C14H23N3S | 265 | 265.1613 |

| C15H23NO2S | 265 | 265.1449 |

This is an interactive data table. Users can sort columns to compare values.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry, particularly using techniques like Electron Ionization (EI-MS), provides structural information through the analysis of fragmentation patterns. wikipedia.orglibretexts.org When a molecule is ionized, the resulting molecular ion can be energetically unstable and may break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint.

For derivatives based on the cis-jasmone framework, fragmentation is expected to occur at chemically logical sites. dummies.com Key fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group (C=O) are prone to breaking, which can lead to the formation of stable acylium ions. libretexts.org

Side-Chain Cleavage: The pentenyl side chain can cleave at various points. A prominent fragmentation would be the loss of the pentenyl group or parts of it.

Ring Cleavage: The cyclopentenone ring itself can undergo fragmentation.

McLafferty Rearrangement: In suitable derivatives, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to a characteristic neutral loss.

The mass spectrum of the parent compound, cis-jasmone (C11H16O), shows a molecular ion peak at m/z 164. nih.gov Analysis of its fragmentation pattern provides a basis for confirming the core structure in its more complex derivatives.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular structure by mapping electron density in a crystalline solid. This technique is indispensable for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry. springernature.comnih.gov

Determination of Absolute Configuration and Conformation

SCXRD is the most powerful method for the unambiguous determination of the relative and absolute configuration of chiral centers. nih.govmit.edued.ac.uk For derivatives of this compound, this analysis reveals the molecule's conformation in the solid state.

Table 2: Selected Geometric Parameters for cis-Jasmone Thiosemicarbazone Derivatives

| Derivative | Dihedral Angle (Thiosemicarbazone/Cyclopentenone Ring) | Planarity Deviation (Thiosemicarbazone Moiety) | Reference |

| 4-Ethylthiosemicarbazone | 4.98 (7)° | 0.0331 (8) Å | iucr.org |

| 4-Phenylthiosemicarbazone | 56.1 (5)° | 0.0376 (9) Å | researchgate.net |

This is an interactive data table. Users can sort columns to compare values.

Analysis of Hydrogen Bonding and Intermolecular Interactions (Hirshfeld Surface Analysis)

For cis-jasmone thiosemicarbazone derivatives, Hirshfeld analysis reveals that the crystal cohesion is dominated by H···H contacts, which is typical for molecules with a large number of hydrogen atoms. researchgate.netiucr.org Significant contributions also arise from interactions involving the sulfur and nitrogen atoms of the thiosemicarbazone group, namely H···S/S···H and H···N/N···H contacts, which correspond to hydrogen bonds. These interactions, such as N—H···S and C—H···S, often link molecules into specific supramolecular structures, like centrosymmetric dimers or one-dimensional ribbons. researchgate.net These recurring patterns are often described using graph-set motifs, such as R2 2(8) and R2 1(7), which characterize the hydrogen-bonded rings. researchgate.netresearchgate.net

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for cis-Jasmone Thiosemicarbazone Derivatives

| Derivative | H···H (%) | H···S/S···H (%) | H···C/C···H (%) | H···N/N···H (%) | Reference |

| 4-Ethylthiosemicarbazone | 70.7 | 13.5 | 8.8 | 6.6 | iucr.org |

| 4-Phenylthiosemicarbazone | 65.3 | 10.9 | 16.2 | 5.5 | researchgate.net |

| Unsubstituted | 67.8 | 15.0 | 8.5 | 5.6 | iucr.org |

| 4-Methylthiosemicarbazone | 70.6 | 16.7 | 7.5 | 4.9 | iucr.org |

This is an interactive data table. Users can sort columns to compare values.

Theoretical and Computational Chemistry Approaches to 2 Pent 2 En 1 Yl Cyclopent 3 En 1 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of molecules. These methods solve the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium-sized organic molecules. arxiv.org It is particularly effective for geometry optimization, where the lowest energy conformation of the molecule is determined, and for calculating various electronic properties. arxiv.orgnih.gov The B3LYP hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic compounds. nih.govmdpi.com

For 2-(pent-2-en-1-yl)cyclopent-3-en-1-one, DFT calculations, typically using a basis set like 6-311+G**, would be employed to find its most stable three-dimensional structure. researchgate.net These calculations would define key geometric parameters. Based on studies of the parent compound, 2-cyclopenten-1-one, the cyclopentenone ring is expected to be nearly planar in its ground state to maintain conjugation between the double bond and the carbonyl group. researchgate.net

Table 1: Predicted Key Geometric Parameters of this compound from DFT Calculations

| Parameter | Predicted Value (Å or °) | Description |

| C=O Bond Length | ~1.22 Å | Typical for a conjugated ketone. |

| C=C (ring) Bond Length | ~1.35 Å | Reflects the double bond within the cyclopentenone ring. |

| C-C (ring) Bond Length | ~1.50 Å | Single bonds within the five-membered ring. |

| C=C (chain) Bond Length | ~1.34 Å | Double bond in the pentenyl side chain. |

| Ring Puckering Angle | Small | The cyclopentenone ring is expected to be largely planar. |

| Dihedral Angles (Side Chain) | Variable | Defines the orientation of the pentenyl side chain relative to the ring. |

Beyond geometry, DFT is used to compute essential electronic properties that govern the molecule's reactivity. scispace.com These properties include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, can identify the electrophilic and nucleophilic sites of the molecule, which is crucial for predicting how it will interact with other reagents. nih.gov

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a higher level of accuracy than DFT for electronic structure calculations, though they are more computationally demanding. researchgate.net

For the parent molecule 2-cyclopenten-1-one, high-level CCSD and CCSD(T) calculations have been used to determine properties like geometries, vibrational frequencies, and excitation energies for its ground and excited states. researchgate.net Applying these methods to this compound would yield highly accurate data on its electronic states. While MP2 calculations might show slight geometric differences compared to DFT, particularly in excited states, they provide a valuable benchmark for the accuracy of the DFT results. researchgate.net These high-level calculations are critical for obtaining precise values for properties such as ionization potential and electron affinity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orglibretexts.org The energy and localization of these orbitals are key indicators of a molecule's chemical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's stability and reactivity; a smaller gap suggests the molecule is more reactive. rsc.org

For this compound, the HOMO is expected to be localized primarily on the C=C double bonds, which are the most electron-rich parts of the molecule. The LUMO is likely centered on the conjugated enone system (C=C-C=O), particularly on the carbon atom beta to the carbonyl group, which is known to be the electrophilic site in Michael additions. researchgate.netwikipedia.org FMO analysis is crucial for understanding the regioselectivity and stereoselectivity of pericyclic reactions like Diels-Alder cycloadditions, where the cyclopentenone moiety can act as a dienophile. wikipedia.org

Table 2: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Value / Description | Significance |

| HOMO Energy | Negative value (e.g., ~ -6.5 eV) | Relates to ionization potential; indicates electron-donating ability. |

| LUMO Energy | Negative or small positive value (e.g., ~ -1.2 eV) | Relates to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| HOMO Localization | C=C bonds of the ring and side chain | Site of oxidation or reaction with electrophiles. |

| LUMO Localization | Conjugated C=C-C=O system | Site of nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of a molecule over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the potential energy surface. mdpi.com

For a molecule with a flexible side chain like this compound, MD simulations are essential for understanding how the pentenyl group moves relative to the cyclopentenone ring. These simulations can reveal the most populated conformations in solution, the energy barriers between different conformers, and the influence of the solvent on the molecular structure. This information is vital for understanding how the molecule's shape influences its biological activity or reaction pathways.

Reaction Pathway Exploration and Transition State Characterization

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For this compound, this approach can be used to study various reactions, such as its isomerization, cycloaddition reactions, or nucleophilic additions to the enone system. wikipedia.orgrsc.org By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. For instance, DFT calculations can elucidate the mechanism of a 1,3-dipolar cycloaddition, explaining the observed regioselectivity and diastereoselectivity by comparing the activation energies of different possible pathways. mdpi.com

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods play a crucial role in predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental measurements. aip.org

By calculating vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net Comparing this computed spectrum with experimental data helps confirm the molecule's structure and assign specific vibrational modes to the observed absorption bands. For this compound, characteristic frequencies for the C=O stretch, C=C stretches (both in the ring and side chain), and various C-H bending modes would be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structural elucidation. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing a theoretical UV-Visible spectrum that helps to understand the molecule's electronic structure and chromophores. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals | Corresponding Functional Group / Atom |

| FT-IR | ~1710 cm⁻¹ | C=O stretch (conjugated ketone) |

| FT-IR | ~1630 cm⁻¹ | C=C stretch (ring and chain) |

| ¹³C NMR | ~200 ppm | Carbonyl carbon (C=O) |

| ¹³C NMR | 120-140 ppm | Alkene carbons (C=C) |

| ¹H NMR | 5.5-7.5 ppm | Alkene protons (-CH=CH-) |

| UV-Vis | ~220-250 nm | π → π* transition of the enone system |

Biosynthetic Pathways and Natural Occurrence of Cyclopentenone Structures in Academic Research

Discovery and Isolation of Naturally Occurring Cyclopentenone Derivatives

Cyclopentenones are a class of organic compounds featuring a five-membered ring containing a ketone and an alkene. wikipedia.org This structural unit is found in a diverse array of natural products isolated from various sources, including plants, marine organisms, and microorganisms. acs.orgwikipedia.org Prominent examples include jasmonates, a class of plant hormones that regulate growth and development, and prostaglandins (B1171923), which are lipid compounds involved in physiological processes like inflammation and blood pressure regulation in animals. acs.orgwikipedia.org

Marine environments have proven to be a rich source of unique cyclopentenone derivatives. For instance, clavulones and punaglandins are prostanoid substances isolated from corals that exhibit significant cytotoxicity and antiproliferative activity against several cancer cell lines. acs.org Another example is kjellmanianone, an antibacterial agent that has been isolated from marine algae. acs.org The aflatoxins, a group of toxic compounds produced by certain molds, also contain a cyclopentenone moiety. wikipedia.org

The discovery of these naturally occurring cyclopentenones often involves extraction from the biological source, followed by chromatographic separation and spectroscopic analysis to elucidate their complex structures. The asymmetric synthesis of these compounds has been instrumental in confirming the identity of individual metabolites and studying their specific biological activities. acs.org

Table 1: Examples of Naturally Occurring Cyclopentenone Derivatives

| Compound Name | Natural Source | Noted Biological Activity |

|---|---|---|

| Prostaglandins | Animals | Inflammation, blood pressure regulation |

| Jasmonates | Plants | Plant defense and development |

| Clavulones | Corals | Cytotoxicity, antiproliferative |

| Punaglandins | Corals | Cytotoxicity, antiproliferative |

| Kjellmanianone | Marine Algae | Antibacterial |

| Aflatoxins | Fungi (molds) | Toxic |

Postulated Biosynthetic Routes to Cyclopentenone Skeletons

The formation of the cyclopentenone skeleton in nature occurs through various biosynthetic pathways, which can be broadly categorized into enzymatic and non-enzymatic routes. These pathways often involve the cyclization of linear precursors derived from fatty acid metabolism or other primary metabolic routes.

Phytoprostanes, for example, are biosynthesized in plants through a non-enzymatic pathway involving the free-radical-catalyzed oxidation of fatty acids, similar to the formation of some prostaglandins in animals. acs.org This process leads to the creation of a reactive cyclopentenone group through the dehydration of a bicyclic endoperoxide intermediate. acs.org

Enzymatic pathways provide a high degree of control and specificity in the construction of complex cyclopentenone structures. A well-studied example is the biosynthesis of 2-amino-3-hydroxycyclopent-2-enone (C5N), a core component of several natural products, including the antibiotic moenomycin. researchgate.net

Research has identified a three-enzyme pathway responsible for its formation. researchgate.net The process begins with the condensation of succinyl-CoA and glycine, catalyzed by a PLP-dependent 5-aminolevulinate (ALA) synthase, to produce 5-aminolevulinate (ALA). researchgate.net This intermediate is then activated by an acyl-CoA ligase to form 5-ALA-CoA. researchgate.net In a novel second transformation, the same ALA synthase enzyme catalyzes the cyclization of 5-ALA-CoA to yield the C5N ring. researchgate.net This enzymatic cyclization effectively competes with the non-enzymatic decomposition of 5-ALA-CoA into a six-membered ring, showcasing the efficiency and specificity of the biological catalyst. researchgate.net The resulting C5N is then incorporated into the final natural product scaffold by an ATP-dependent amide synthetase. researchgate.net

Table 2: Key Steps in the Biosynthesis of 2-amino-3-hydroxycyclopent-2-enone (C5N)

| Step | Precursors/Intermediates | Enzyme | Product |

|---|---|---|---|

| 1 | Succinyl-CoA + Glycine | 5-aminolevulinate (ALA) synthase | 5-aminolevulinate (ALA) |

| 2 | 5-aminolevulinate (ALA) | Acyl-CoA ligase | 5-ALA-CoA |

| 3 | 5-ALA-CoA | 5-aminolevulinate (ALA) synthase | 2-amino-3-hydroxycyclopent-2-enone (C5N) |

| 4 | C5N + Polyenoic acid scaffold | ATP-dependent amide synthetase | C5N-containing natural product |

Cyclopentenone Derivatives as Building Blocks in Natural Product Synthesis

The cyclopentenone unit is a versatile and powerful building block in the total synthesis of complex natural products. acs.orgnih.gov Its reactivity, stemming from the enone functional group, allows for a wide variety of chemical transformations, including 1,2- and 1,4-additions, as well as functionalizations at the allylic and α-carbonyl positions. acs.org This chemical versatility makes chiral cyclopentenones particularly valuable as key intermediates in asymmetric synthesis. acs.org

For instance, orthogonally protected diaminocyclopentenones, prepared from furfural (B47365) and two different amines, have been employed as synthons in the total synthesis of the complex marine alkaloid (±)-Agelastatin A. nih.gov This approach allows for selective modifications at different positions of the cyclopentane (B165970) core, facilitating the construction of the intricate final structure. nih.gov Similarly, hydroxylated cyclopentenones are frequently used as precursors for the synthesis of prostaglandins and carbocyclic nucleosides. acs.org The strategic use of cyclopentenone starting materials represents one of the most varied tactics for synthesizing fully functionalized cyclopentane-containing natural products. oregonstate.edu

Role of Cyclopentenones in Inter-species Chemical Communication (General Principles)

Chemical communication is a primary mode of information transfer for most organisms, mediating interactions both within and between species. eolss.net The chemicals involved in these interactions are known as semiochemicals. simonbaeckens.com When these signals are used for communication between individuals of the same species, they are termed pheromones. eolss.net When they mediate interactions between different species, they are called allelochemicals. eolss.netsimonbaeckens.com

Allelochemicals can be further classified based on the outcome for the sender and receiver:

Allomones : Benefit the emitter but not the receiver (e.g., defensive secretions). eolss.net

Kairomones : Benefit the receiver but not the emitter (e.g., a predator detecting a prey's scent). simonbaeckens.com

Synomones : Benefit both the emitter and the receiver. simonbaeckens.com

While the direct role of "2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one" is not specified in the provided context, cyclopentenoid structures, such as jasmonates in plants, are well-known to function as signaling molecules. Plant jasmonates, for example, act as defense signals that can induce the production of antimicrobial secondary metabolites (phytoalexins) in response to herbivory or pathogen attack, an example of intraspecies and potentially interspecies communication (e.g., attracting predators of the herbivores). acs.org The principles of chemical ecology suggest that naturally occurring cyclopentenones, given their structural diversity and biological activity, likely play various roles as semiochemicals in mediating the complex interactions between organisms in their environment. eolss.netsimonbaeckens.com

Future Directions and Emerging Research Frontiers in the Study of Pentenylcyclopentenones

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2-(Pent-2-en-1-yl)cyclopent-3-en-1-one and its derivatives is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. jddhs.comresearchgate.net Researchers are increasingly focusing on developing more efficient and environmentally benign synthetic routes.

One promising area is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times, in some cases from hours to a few minutes, while often providing higher yields compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave irradiation to the synthesis of jasmone (B1672801) analogues has demonstrated its potential for creating these compounds in a more sustainable manner. researchgate.netresearchgate.net

Catalysis also plays a crucial role in the development of sustainable synthetic methods. mdpi.com The use of recyclable catalysts and one-pot reactions can improve atom economy and reduce waste. mdpi.com For instance, the one-step synthesis of related cyclopentanone (B42830) derivatives has been achieved using heterogeneous catalysts, highlighting a potential pathway for the greener production of this compound. rsc.org Future research will likely focus on designing highly selective and reusable catalysts for the key steps in its synthesis, such as alkylation and cyclization reactions.

Furthermore, the exploration of renewable starting materials is a key aspect of sustainable synthesis. jddhs.com Investigating biosynthetic pathways and utilizing bio-based feedstocks could provide a more environmentally friendly alternative to traditional petroleum-based synthetic routes. The principles of green chemistry, such as atom economy and the use of safer solvents, will continue to guide the development of new synthetic strategies for this important class of compounds. nih.gov

Exploration of Unprecedented Reactivity and Transformative Chemistry

While the basic reactivity of the cyclopentenone core is well-understood, encompassing reactions like nucleophilic conjugate addition and Diels-Alder reactions, there remains significant potential for discovering unprecedented reactivity and developing novel chemical transformations. wikipedia.org

Future research will likely explore the catalytic transformations of the pentenyl side chain in conjunction with the cyclopentenone ring. This could lead to the development of novel tandem reactions, where multiple bonds are formed in a single operation, providing rapid access to complex molecular architectures. The unique electronic properties of the enone system can be further exploited to control the stereoselectivity of these transformations.

The study of photochemical reactions of pentenylcyclopentenones is another emerging frontier. The interaction of light with the molecule could induce unique cyclization or rearrangement reactions, leading to the formation of novel polycyclic structures that are difficult to access through traditional thermal methods. Computational studies can aid in predicting the outcomes of such photochemical processes. rsc.org

Moreover, understanding the reactivity of this compound with various biological molecules is of great interest. The α,β-unsaturated carbonyl moiety is known to react with nucleophiles like cysteine residues in proteins, suggesting potential applications in chemical biology and drug discovery. nih.gov

Integration of Advanced Analytical Techniques for Enhanced Understanding

A deeper understanding of the properties and behavior of this compound relies on the application of advanced analytical techniques. These methods are crucial for characterizing the molecule, its isomers, and its reaction products with high precision.

Chromatographic techniques , particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for the separation and purification of isomers of pentenylcyclopentenones. rotachrom.comchromatographytoday.comresearchgate.net The development of novel stationary phases and chiral selectors will enable more efficient separation of stereoisomers, which is critical as different isomers can exhibit distinct biological activities and sensory properties. chromatographytoday.com

Spectroscopic methods , including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for structural elucidation. nih.gov Advanced NMR techniques, such as two-dimensional NMR, can provide detailed information about the connectivity and stereochemistry of the molecule. mdpi.com High-resolution mass spectrometry allows for accurate mass determination and fragmentation analysis, aiding in the identification of reaction intermediates and byproducts. researchgate.net The combination of chromatographic separation with mass spectrometry (e.g., GC-MS and LC-MS) provides a powerful tool for analyzing complex mixtures containing this compound. researchgate.net

The table below summarizes some of the key analytical techniques and their applications in the study of pentenylcyclopentenones.

| Analytical Technique | Application in Pentenylcyclopentenone Research |

| High-Performance Liquid Chromatography (HPLC) | Separation of isomers, purification of reaction products. researchgate.net |

| Gas Chromatography (GC) | Analysis of volatile derivatives, separation of geometric isomers. nist.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, determination of stereochemistry. mdpi.com |

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation analysis for structural information. nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyl, alkene). chemicalbook.com |

Computational Chemistry for Deeper Insights and Predictive Design

Computational chemistry has become an invaluable tool in modern chemical research, offering deep insights into molecular structure, reactivity, and reaction mechanisms. nih.gov For this compound, computational methods are poised to play a significant role in predicting its properties and guiding the design of new experiments.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and thermodynamic stability of the molecule and its various isomers. nih.gov This information is crucial for understanding its reactivity and predicting the regioselectivity and stereoselectivity of its reactions. For example, DFT can be used to model the transition states of key synthetic steps, providing insights into the reaction mechanism and helping to optimize reaction conditions. nih.gov

The synergy between computational chemistry and experimental work is expected to accelerate the pace of discovery in the field of pentenylcyclopentenones. By providing a theoretical framework for understanding experimental observations and by predicting the outcomes of new reactions, computational chemistry will be instrumental in the rational design of novel synthetic strategies and the discovery of new applications for this compound.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- GC-MS : Use polar columns (e.g., DB-WAX) to separate enantiomers and confirm molecular ion peaks (e.g., m/z 164 for the parent ion). Calibrate with reference standards .

- IR Spectroscopy : Confirm the α,β-unsaturated ketone moiety (C=O stretch ~1680 cm⁻¹; conjugated C=C stretch ~1600 cm⁻¹).

Always include raw spectral data in supplementary materials, formatted as per journal requirements .

Advanced: How can computational chemistry tools aid in predicting the reactivity and stereoelectronic properties of this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model the compound’s electronic structure.

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability using packages like GROMACS.

- X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond angles and torsional strain. SHELX’s robustness in handling high-resolution data makes it ideal for small-molecule refinement .

Validate computational results with experimental data (e.g., compare predicted vs. observed NMR chemical shifts) to address discrepancies .

Advanced: How should researchers resolve contradictions between experimental data and theoretical predictions for this compound?

Q. Methodological Answer :

- Cross-Validation : Replicate experiments under varying conditions (e.g., temperature, solvent polarity) to identify systematic errors.

- Statistical Analysis : Apply tools like SciPy’s ANOVA or regression modules to quantify data variability .

- Literature Comparison : Analyze studies on analogous compounds (e.g., 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one) to contextualize anomalies. For instance, discrepancies in reaction yields may arise from unaccounted steric effects in the pentenyl chain .

Publish negative results to contribute to collective troubleshooting .

Advanced: What mechanistic insights can be gained from studying the compound’s participation in Diels-Alder or Michael addition reactions?

Q. Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate constants. Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer pathways.

- Stereochemical Analysis : Employ chiral stationary phases in HPLC to resolve enantiomeric products. Compare with DFT-predicted transition states.

- Control Experiments : Test the reactivity of isolated dienophiles or dienes to rule out competing pathways. Reference protocols from studies on cyclopentenone derivatives .

Advanced: How can researchers ensure the compound’s stability under storage and handling conditions?

Q. Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via LC-MS.

- Light Sensitivity : Use amber vials and UV/Vis spectroscopy to assess photolytic decomposition.

- Safety Protocols : Follow IFRA standards for handling α,β-unsaturated ketones, including PPE requirements and exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.